Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate
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Overview
Description
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the furo[2,3-b]pyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions, such as those involving sodium borohydride, are crucial in its synthesis.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an agonist for nicotinic receptors, which are involved in neurotransmission . The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: These compounds have similar heterocyclic frameworks and are known for their pharmaceutical applications.
6-Methylfuro[2,3-b]pyridine: This compound is structurally related and is synthesized through similar cyclization reactions.
Uniqueness
Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a nicotinic receptor agonist distinguishes it from other similar compounds, making it a valuable target for medicinal chemistry research .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2,4H,3,5H2,1H3 |
InChI Key |
XSULXCCTSOUFIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCOC2=NC=C1 |
Origin of Product |
United States |
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